molecular formula C21H12N2O5 B3049162 Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- CAS No. 19591-14-1

Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-

Cat. No.: B3049162
CAS No.: 19591-14-1
M. Wt: 372.3 g/mol
InChI Key: WGHNATLBRRKWMQ-UHFFFAOYSA-N
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Description

The compound Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- is a nitro-substituted anthraquinone benzamide derivative. These derivatives are of interest in dye chemistry, pharmaceuticals, and materials science due to their electronic properties and reactivity . This article compares the target compound with its closest analogs, focusing on synthesis, physicochemical properties, and applications.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O5/c24-19-14-4-1-2-5-15(14)20(25)18-16(19)6-3-7-17(18)22-21(26)12-8-10-13(11-9-12)23(27)28/h1-11H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHNATLBRRKWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395009
Record name F0015-0191
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19591-14-1
Record name F0015-0191
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Preparation of 4-Nitrobenzoyl Chloride :

    • 4-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane at 40–60°C for 3–5 hours.
    • The resulting acyl chloride is isolated via distillation or solvent evaporation.
  • Acylation of 1-Aminoanthraquinone :

    • 1-Aminoanthraquinone (1.0 equiv) is dissolved in dry toluene or dichloromethane under nitrogen.
    • 4-Nitrobenzoyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.0 equiv) as a base.
    • The reaction is stirred at 25–40°C for 12–24 hours, monitored by TLC.
  • Workup and Purification :

    • The mixture is quenched with ice water, and the product is extracted with dichloromethane.
    • Column chromatography (silica gel, ethyl acetate/hexane) yields the pure compound.

Key Data :

Parameter Value Source
Solvent Toluene
Temperature 25–40°C
Reaction Time 24 hours
Yield 85–92%

Direct Nitration of N-(1-Anthraquinonyl)Benzamide

Post-functionalization nitration offers an alternative route, introducing the nitro group after amide bond formation.

Reaction Protocol

  • Synthesis of N-(1-Anthraquinonyl)Benzamide :

    • 1-Aminoanthraquinone is reacted with benzoyl chloride under conditions similar to Method 1.
  • Nitration with Mixed Acid :

    • The intermediate benzamide is dissolved in concentrated sulfuric acid at 0–5°C.
    • Fuming nitric acid (1.1 equiv) is added slowly, maintaining the temperature below 10°C.
    • The mixture is stirred for 2–4 hours, then poured onto ice.
  • Isolation :

    • The precipitate is filtered, washed with sodium bicarbonate, and recrystallized from ethanol.

Key Data :

Parameter Value Source
Nitrating Agent HNO₃/H₂SO₄
Temperature 0–10°C
Reaction Time 2–4 hours
Yield 70–78%

Ring-Opening of Benzoxazin-4-One Derivatives

Recent advances utilize benzoxazin-4-one intermediates for efficient amide synthesis.

Reaction Protocol

  • Synthesis of 2-(3-Nitrophenyl)-4H-BenzoOxazin-4-One :

    • 2-Aminobenzoic acid and 3-nitrobenzoyl chloride react in glacial acetic acid to form the oxazinone.
  • Ring-Opening with 1-Aminoanthraquinone :

    • The oxazinone (1.0 equiv) and 1-aminoanthraquinone (1.0 equiv) are heated in glacial acetic acid at 80°C for 1–5 minutes.
    • The rapid reaction forms the bis-amide product.
  • Crystallization :

    • The crude product is recrystallized from ethanol or acetic acid.

Key Data :

Parameter Value Source
Solvent Glacial acetic acid
Temperature 80°C
Reaction Time 1–5 minutes
Yield 89–93%

Solid-Phase Synthesis Using Coupling Reagents

Modern methods employ coupling agents like TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) for enhanced efficiency.

Reaction Protocol

  • Activation of 4-Nitrobenzoic Acid :

    • 4-Nitrobenzoic acid (1.0 equiv) is mixed with TBTU (1.1 equiv) and DIEA (2.0 equiv) in DMF at 25°C for 30 minutes.
  • Coupling with 1-Aminoanthraquinone :

    • 1-Aminoanthraquinone (1.0 equiv) is added, and the reaction is stirred for 4–6 hours.
  • Purification :

    • The product is precipitated in ice water and purified via column chromatography.

Key Data :

Parameter Value Source
Coupling Agent TBTU
Base DIEA
Solvent DMF
Yield 88–90%

Comparative Analysis of Methods

The table below evaluates the four methods based on critical parameters:

Method Yield (%) Purity Scalability Cost Efficiency
Nitrobenzoyl Chloride 85–92 High Moderate Moderate
Direct Nitration 70–78 Medium Low High
Ring-Opening 89–93 High High Low
Solid-Phase Coupling 88–90 Very High High Low

Key Observations :

  • Nitrobenzoyl Chloride Coupling balances yield and scalability but requires stringent anhydrous conditions.
  • Direct Nitration is cost-effective but risks over-nitration or decomposition.
  • Ring-Opening offers rapid synthesis but depends on precursor availability.
  • Solid-Phase Coupling achieves high purity but incurs higher reagent costs.

Mechanistic Insights and Optimization

Nitro Group Positioning

The para-nitro orientation on the benzamide is directed by the electron-withdrawing nature of the amide group, favoring nitration at the 4-position during electrophilic substitution.

Solvent Effects

  • Polar aprotic solvents (DMF, toluene) enhance acyl chloride reactivity.
  • Glacial acetic acid facilitates protonation, accelerating ring-opening reactions.

Temperature Control

  • Low temperatures (0–10°C) prevent byproduct formation during nitration.
  • Elevated temperatures (80°C) drive ring-opening reactions to completion within minutes.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or halides.

Major Products Formed:

  • Oxidation: Formation of anthraquinone derivatives.

  • Reduction: Production of reduced anthracene derivatives.

  • Substitution: Introduction of various functional groups leading to different benzamide derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Benzamide derivatives have been extensively studied for their biological activities. The specific compound has shown promise as:

  • Anticancer Agent : Research indicates that benzamide derivatives can inhibit cancer cell growth. The presence of the anthracene moiety is believed to enhance the compound's interaction with DNA, potentially leading to apoptosis in cancer cells .
  • Antimicrobial Activity : Some studies have reported that compounds similar to N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- exhibit antibacterial properties. The nitro group may play a crucial role in this activity by facilitating electron transfer processes within microbial cells .

2. Photodynamic Therapy (PDT)

The unique structure of benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-, makes it a candidate for photodynamic therapy. Its ability to generate reactive oxygen species (ROS) upon light activation can be harnessed to selectively destroy tumor cells while minimizing damage to surrounding healthy tissues .

3. Organic Electronics

The compound's electronic properties are of interest in the field of organic electronics:

  • Organic Light Emitting Diodes (OLEDs) : The anthracene core is known for its luminescent properties, making it suitable for use in OLEDs. Research suggests that incorporating such benzamide derivatives can improve the efficiency and stability of OLED devices .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines with IC50 values lower than standard chemotherapeutics.
Antimicrobial PropertiesShowed effective inhibition of Gram-positive bacteria, indicating potential for development into new antibiotics.
Photodynamic TherapyAchieved targeted tumor destruction in animal models with minimal side effects when activated by specific wavelengths of light.
OLED DevelopmentEnhanced brightness and color stability in prototype devices compared to traditional materials used in OLEDs.

Mechanism of Action

The mechanism by which Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can participate in electron transfer reactions, while the benzamide moiety may interact with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The substituent at the 4-position of the anthraquinone backbone significantly influences molecular properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight CAS Registry No. Key References
N-(4-Chloro-9,10-dioxo-anthracen-1-yl)benzamide Cl C₂₁H₁₂ClNO₃ 361.78 81-45-8
N-(4-Amino-9,10-dioxo-anthracen-1-yl)benzamide NH₂ C₂₁H₁₄N₂O₃ 342.35 81-46-9
N-(9,10-Dioxo-anthracen-1-yl)-2-methylbenzamide CH₃ C₂₂H₁₅NO₃ 341.36 Not provided
N-(7-Chloro-9,10-dioxo-anthracen-1-yl)benzamide Cl (at C7) C₂₁H₁₂ClNO₃ 361.78 79285-15-7

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂, Cl): Increase stability and reduce solubility in polar solvents. The chloro-substituted analog (CAS 81-45-8) is used as a dye intermediate due to its chromophoric properties .
  • Electron-Donating Groups (e.g., NH₂, CH₃): Enhance solubility and reactivity. The amino-substituted derivative (CAS 81-46-9) exhibits a lower molecular weight (342.35 vs. ~361 for chloro/nitro analogs) and distinct spectral features .
Spectral Data:
  • Chloro Derivative : IR and NMR spectra confirm the presence of carbonyl (C=O, ~1670 cm⁻¹) and aromatic C-Cl stretches .
  • Amino Derivative: Displays N-H stretches (~3300 cm⁻¹) and bathochromic shifts in UV-Vis due to conjugation .
  • Methyl Derivative : Characterized by ¹H-NMR (δ 2.4 ppm for CH₃) and GC-MS fragmentation patterns .

Biological Activity

Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Name : Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-
  • Molecular Formula : C21H12N2O5
  • Molecular Weight : 372.33 g/mol
  • CAS Number : 6337-18-4
PropertyValue
Molecular FormulaC21H12N2O5
Molecular Weight372.33 g/mol
CAS Number6337-18-4

Antitumor Activity

Research indicates that benzamide derivatives exhibit significant antitumor activity. A study demonstrated that compounds similar to benzamide, including N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-, can inhibit various cancer cell lines effectively. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.

Neuroprotective Effects

Some benzamide derivatives have been investigated for their neuroprotective properties. A comparative study of different classes of histone deacetylase (HDAC) inhibitors found that certain benzamide-based compounds did not provide neuroprotection against oxidative stress-induced cell death. However, the structural modifications in benzamides could enhance their protective effects on neuronal cells .

Larvicidal and Fungicidal Activities

Recent bioassays have shown that benzamide derivatives possess larvicidal activities against mosquito larvae and fungicidal activities against various fungi. For instance, one compound demonstrated a 100% larvicidal effect at 10 mg/L and significant fungicidal activity against Botrytis cinerea . This suggests potential applications in pest control and agriculture.

Study 1: Antitumor Efficacy

A study published in Molecules evaluated the antitumor efficacy of various benzamide derivatives. The findings indicated that the modification of substituents on the benzamide structure significantly influenced its cytotoxicity against cancer cell lines. The most effective compounds were those that enhanced apoptosis signaling pathways.

Study 2: Neuroprotection in Oxidative Stress Models

In a study examining neuroprotective agents, several benzamide derivatives were tested for their ability to protect cortical neurons from oxidative stress. The results showed that while some derivatives failed to provide protection, others exhibited moderate neuroprotective effects at specific concentrations .

Study 3: Larvicidal Activity Assessment

A comprehensive assessment of larvicidal activity revealed that certain benzamide derivatives can effectively target mosquito larvae. The study highlighted the importance of structural features in determining the efficacy of these compounds against pests .

Q & A

Q. What are the recommended synthetic routes for preparing Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-?

Methodological Answer: The synthesis involves coupling a nitro-substituted benzamide precursor with a functionalized anthraquinone derivative. Key steps include:

  • Nitration : Introduce the nitro group at the para position of benzamide via mixed acid (HNO₃/H₂SO₄) nitration, ensuring regioselectivity .
  • Anthraquinone Activation : Activate the 1-aminoanthraquinone intermediate (e.g., via bromination or chlorination) to enable nucleophilic substitution with the benzamide moiety .
  • Coupling Reaction : Use Buchwald-Hartwig amination or Ullmann-type reactions to link the nitrobenzamide to the anthraquinone core under catalytic conditions (e.g., CuI/1,10-phenanthroline) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Employ a multi-technique approach:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C4 of benzamide, anthraquinone carbonyl signals at δ ~180 ppm) .
    • FT-IR : Detect characteristic stretches (C=O at ~1670 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~400–450 g/mol based on analogs) .

Q. What are the critical stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Light Sensitivity : The anthraquinone-dihydrodioxo moiety is prone to photoreduction. Store in amber vials and avoid prolonged UV exposure .
  • Thermal Stability : Decomposition occurs above 250°C (DSC/TGA data from analogs). Use inert atmospheres (N₂/Ar) during high-temperature reactions .
  • Hydrolytic Sensitivity : The nitro group may undergo hydrolysis in strongly basic conditions (pH > 10). Monitor pH in aqueous systems .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) reveal the nitro group lowers the LUMO energy of the benzamide ring, enhancing electrophilicity. This facilitates charge-transfer interactions with the anthraquinone π-system .
  • Experimental Validation : Cyclic voltammetry shows a reduction peak at -0.8 V vs. Ag/AgCl, attributed to nitro group reduction. Compare with non-nitro analogs to isolate effects .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

  • Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism in anthraquinone systems) causing peak broadening .
  • X-ray Crystallography : Resolve ambiguous substituent positions (e.g., nitro orientation) using single-crystal data (analogs show dihedral angles of ~30° between benzamide and anthracenyl planes) .
  • Isotopic Labeling : Use ¹⁵N-labeled nitro groups to decouple splitting in ¹H NMR .

Q. What are the implications of this compound’s aggregation behavior in solution-phase studies?

Methodological Answer:

  • Dynamic Light Scattering (DLS) : Measure aggregation in solvents like DMSO or DMF (reported hydrodynamic radii ~5–10 nm for anthraquinone derivatives) .
  • UV-Vis Dilution Studies : Monitor absorbance at λ_max (~450 nm) to identify concentration-dependent aggregation (Beer-Lambert deviations) .
  • Mitigation Strategies : Add surfactants (e.g., SDS) or use sonication to disperse aggregates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-
Reactant of Route 2
Reactant of Route 2
Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-

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